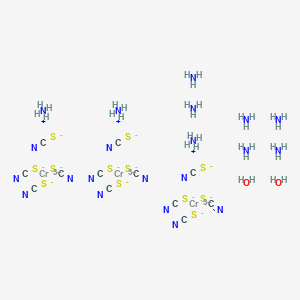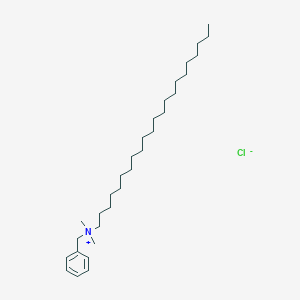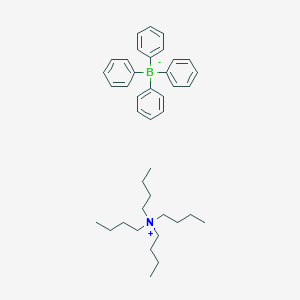
Tetrafenilborato de tetrabutilamonio
Descripción general
Descripción
Tetrabutylammonium tetraphenylborate is an organoboron compound with the molecular formula C40H56BN. It is commonly used in electrochemical analysis and as a supporting electrolyte in various chemical reactions. The compound is known for its high purity and stability, making it a valuable reagent in both academic and industrial research .
Aplicaciones Científicas De Investigación
Tetrabutylammonium tetraphenylborate has a wide range of applications in scientific research:
Chemistry: It is used as a supporting electrolyte in electrochemical studies and as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of ion transport and membrane potential in biological systems.
Medicine: It is used in the development of drug delivery systems and as a reagent in pharmaceutical research.
Mecanismo De Acción
Target of Action
Tetrabutylammonium tetraphenylborate (TBATPB) is a quaternary ammonium salt . It is commonly used as an ion-pairing reagent in chromatography and analytical chemistry, facilitating the separation and identification of various organic compounds . The primary targets of TBATPB are therefore the ions in a solution that it interacts with during these processes .
Mode of Action
The mode of action of TBATPB involves its interaction with ions in a solution. It acts according to an oxidative reduction scheme and forms a strong reducer after being homogeneously . The conductance data of solutions of TBATPB have been analyzed using the Lee-Wheaton conductivity equation, which provides insights into its interaction with its targets .
Result of Action
The molecular and cellular effects of TBATPB’s action primarily involve changes in ion concentrations and conductivities in the solution it is added to . This can influence a variety of cellular processes, particularly those involving ion channels and transporters.
Action Environment
The action of TBATPB can be influenced by various environmental factors. For instance, the molar conductivities of solutions of TBATPB in different solvents have been measured at various temperatures , indicating that both the solvent and temperature can affect its action. Furthermore, its efficacy and stability may be influenced by factors such as pH and the presence of other ions in the solution.
Análisis Bioquímico
Biochemical Properties
Tetrabutylammonium Tetraphenylborate is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Cellular Effects
Tetrabutylammonium Tetraphenylborate has been found to traverse membranes but are excluded from mitochondria by the membrane potential . It rapidly enters cells and accumulates within lysosomes following endocytosis . This pH-independent targeting of lysosomes could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to traverse membranes and accumulate within lysosomes suggests that it may interact with biomolecules within these cellular compartments .
Temporal Effects in Laboratory Settings
The molar conductivities of solutions of Tetrabutylammonium Tetraphenylborate have been measured at different temperatures, suggesting that its effects may change over time in laboratory settings
Transport and Distribution
Tetrabutylammonium Tetraphenylborate is known to traverse membranes and accumulate within lysosomes
Subcellular Localization
Tetrabutylammonium Tetraphenylborate is known to accumulate within lysosomes following endocytosis This suggests that it may be localized within these subcellular compartments
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrabutylammonium tetraphenylborate can be synthesized by reacting tetrabutylammonium bromide with sodium tetraphenylborate in an aqueous solution. The reaction typically involves the following steps:
- Dissolve tetrabutylammonium bromide and sodium tetraphenylborate in water.
- Mix the solutions to form a precipitate of tetrabutylammonium tetraphenylborate.
- Filter and wash the precipitate to remove any by-products, such as sodium bromide.
- Dry the product under reduced pressure to obtain pure tetrabutylammonium tetraphenylborate .
Industrial Production Methods: In industrial settings, the synthesis of tetrabutylammonium tetraphenylborate follows a similar procedure but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of organic solvents, such as acetone, can enhance the solubility of the reactants and facilitate the precipitation process .
Análisis De Reacciones Químicas
Types of Reactions: Tetrabutylammonium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in metathesis reactions to form other tetrabutylammonium salts.
Oxidation and Reduction Reactions: The compound can act as a catalyst in redox reactions, facilitating electron transfer processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other anionic species. The reactions are typically carried out in polar solvents like acetonitrile or acetone.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pH conditions.
Major Products:
Substitution Reactions: Products include various tetrabutylammonium salts, such as tetrabutylammonium fluoride and tetrabutylammonium iodide.
Oxidation and Reduction Reactions: Products depend on the specific redox reaction but can include reduced or oxidized forms of the reactants.
Comparación Con Compuestos Similares
Tetrabutylammonium Bromide: Used as a phase transfer catalyst and in the synthesis of other tetrabutylammonium salts.
Tetrabutylammonium Fluoride: Employed in desilylation reactions and as a source of fluoride ions.
Sodium Tetraphenylborate: Used in the preparation of other tetraphenylborate salts and as a phenyl donor in cross-coupling reactions.
Uniqueness: Tetrabutylammonium tetraphenylborate is unique due to its high stability and ability to form stable ion pairs with a wide range of anions. This property makes it particularly valuable in electrochemical studies and as a catalyst in organic synthesis .
Propiedades
IUPAC Name |
tetrabutylazanium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C16H36N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-20H;5-16H2,1-4H3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCCBGAUZWZGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165858 | |
| Record name | Tetrabutylammonium tetraphenylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15522-59-5 | |
| Record name | Tetrabutylammonium tetraphenylborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15522-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium tetraphenylborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015522595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium tetraphenylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium tetraphenylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrabutylammonium tetraphenylborate?
A1: Tetrabutylammonium tetraphenylborate has the molecular formula C48H68BN and a molecular weight of 641.82 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, several studies utilize Fourier-transform infrared (FTIR) spectroscopy to analyze the molecular interactions of Bu4NBPh4 in various solvent systems. These studies provide information on ion–dipole interactions and hydrogen bond formation. []
Q3: What is the typical role of Bu4NBPh4 in electrochemical studies?
A3: Bu4NBPh4 is frequently used as a supporting electrolyte in non-aqueous electrochemistry due to its high solubility and electrochemical inertness in a wide potential window. [, , , ]
Q4: Is Bu4NBPh4 suitable for high-energy applications like lithium batteries?
A4: Research indicates that Bu4NBPh4 is employed in propylene carbonate-based electrolytes, a common solvent for high-energy lithium batteries. This suggests potential applicability in such systems. []
Q5: Does Bu4NBPh4 exhibit any catalytic activity?
A5: While not a catalyst itself, research demonstrates its use in catalytic systems. For instance, Bu4NBPh4 acts as a catalyst in the reactive extrusion of poly(lactic acid) and polycarbonate blends, promoting interchange reactions and copolymer formation. [, ]
Q6: Has Bu4NBPh4 been investigated using computational methods?
A6: Though limited information is available on Bu4NBPh4 specifically, computational studies exist on related tetraalkylammonium salts. For example, theoretical calculations have been employed to determine the Stokes radii of tetraalkylammonium ions in various solvents. []
Q7: How does the structure of tetraalkylammonium salts, like Bu4NBPh4, influence their properties?
A7: Research indicates a correlation between the size of the alkyl groups in tetraalkylammonium salts and their association constants in solvents. Generally, larger alkyl groups lead to decreased association. [] Furthermore, studies demonstrate that Bu4N+ and Ph4B+ exhibit strong solvophobic interactions in various solvents due to their bulky structures. []
Q8: What analytical techniques are commonly employed to study Bu4NBPh4?
A8: Numerous analytical methods are used to characterize and quantify Bu4NBPh4 and its behaviour in various systems. These include:
- Conductometry: Utilized to determine limiting molar conductivity, association constants, and information about ion-pairing and triple-ion formation. [, , , , , , , , , , , ]
- Electrocapillary measurements: Used to study the electrical double layer at the interface between two immiscible electrolyte solutions, where Bu4NBPh4 is often used in the organic phase. [, , ]
- Chronoamperometry, Cyclic voltammetry, and Chronopotentiometry: Employed to study ion transfer kinetics at liquid/liquid interfaces. [, , , , ]
- Ultrasonic velocity measurements: Used to determine isentropic compressibilities, providing information about ion-solvent interactions. [, , ]
Q9: Are there any alternatives to Bu4NBPh4 in its various applications?
A9: The choice of alternative electrolytes depends on the specific application and solvent system. Other tetraalkylammonium salts, such as tetrabutylammonium bromide (Bu4NBr), are frequently studied alongside Bu4NBPh4. [, , , , , ] The choice depends on factors like solubility, conductivity, and electrochemical window required for the specific application.
Q10: What resources are crucial for research involving Bu4NBPh4?
A10: Essential resources for this research field include:
Q11: How has the use of Bu4NBPh4 evolved in research?
A11: While specific historical milestones are not detailed in the provided research, the extensive use of Bu4NBPh4 across diverse applications, including electrochemistry, polymer science, and analytical chemistry, highlights its longstanding significance as a versatile research tool.
Q12: What are some examples of cross-disciplinary applications of Bu4NBPh4?
A12: The research showcases the interdisciplinary nature of Bu4NBPh4 research:
- Electrochemistry & Material Science: Bu4NBPh4 plays a key role in studying and developing electrochemical devices like lithium batteries, demonstrating the synergy between these fields. []
- Analytical Chemistry & Material Science: The compound is utilized in developing electrochemical sensors for various analytes, highlighting the combined expertise from both areas. [, ]
- Polymer Chemistry & Material Science: Bu4NBPh4 is employed as a catalyst in reactive extrusion processes for modifying polymer properties, emphasizing the interconnectivity of these disciplines. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


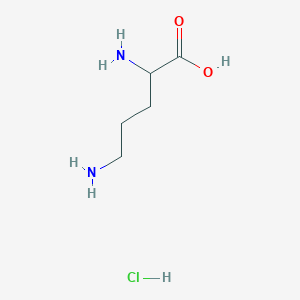

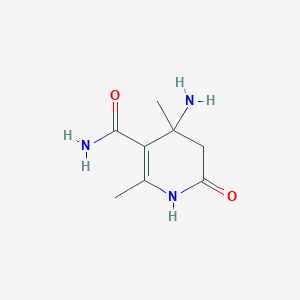
![1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride](/img/structure/B94064.png)
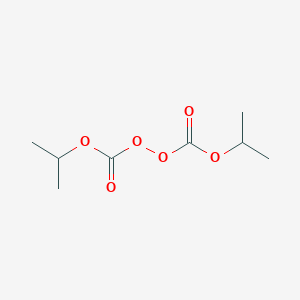

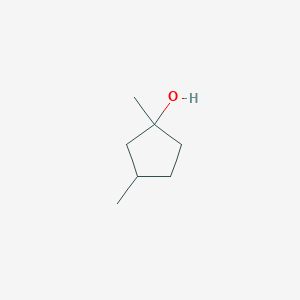
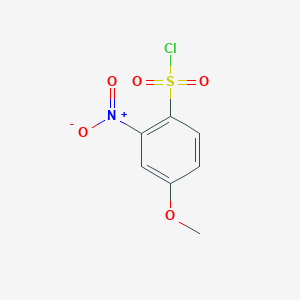
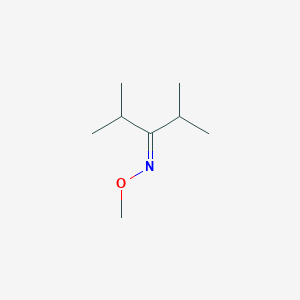

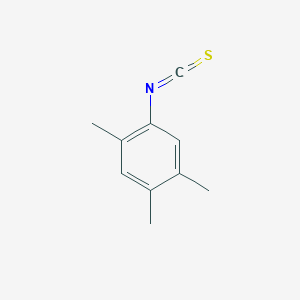
![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)
